3-(3-Hydroxypropyl)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein-Protein Interactions

Boronic acids are known for their ability to reversibly bind with certain carbohydrates. This property can be used to study protein-protein interactions where carbohydrates are involved in the binding mechanism. By attaching 3-(3-Hydroxypropyl)phenylboronic acid to a protein of interest, scientists could potentially investigate its interactions with other proteins that have carbohydrate binding sites [].

Enzyme Inhibitors

Some boronic acids can function as enzyme inhibitors by mimicking the natural substrates of the enzyme. The structure of 3-(3-Hydroxypropyl)phenylboronic acid might allow it to bind to the active site of certain enzymes, potentially leading to the development of new drugs [].

Material Sciences

Boronic acids can be used in the development of new materials with unique properties. For instance, they can be incorporated into polymers to create materials that are responsive to changes in sugar concentration []. The specific properties of 3-(3-Hydroxypropyl)phenylboronic acid in material science applications remain unexplored.

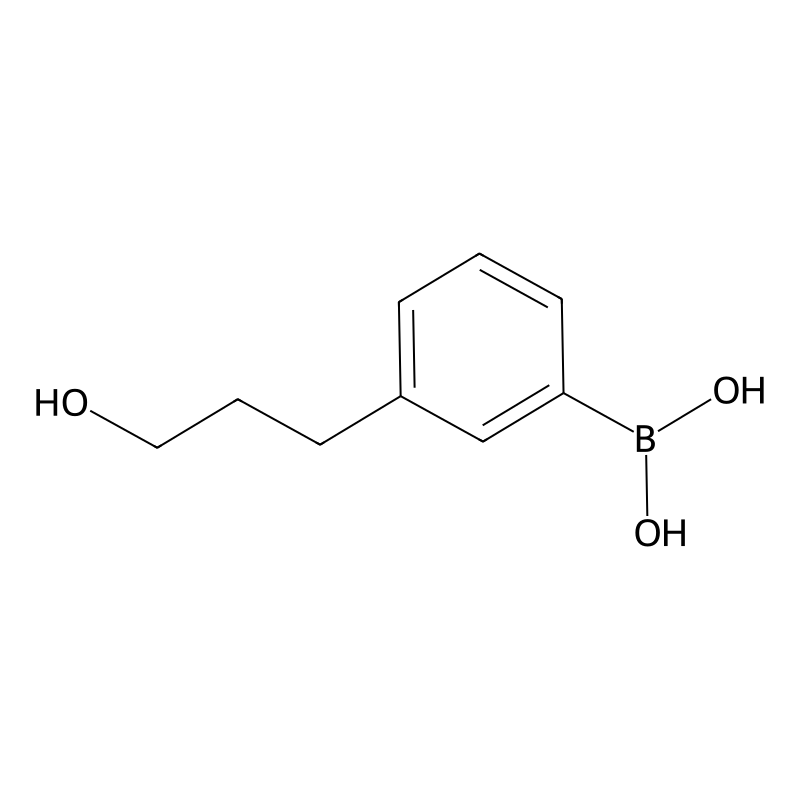

3-(3-Hydroxypropyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group at the 1-position and a 3-hydroxypropyl group at the 3-position. The boronic acid moiety is composed of a boron atom bonded to two hydroxyl groups, while the 3-hydroxypropyl side chain introduces an additional hydroxyl group to the molecule .

The compound has a molecular weight of 180.0 g/mol and exists as a solid at room temperature. It is classified as harmful if swallowed or in contact with skin, indicating the need for proper handling and safety precautions .

- Glycosidase inhibitors: The boronic acid group can reversibly bind to sugars, potentially inhibiting enzymes (glycosidases) that break down carbohydrates []. This has implications for research in diabetes and other diseases involving carbohydrate metabolism.

- Protein-protein interaction modulators: 3-HPBA can be used as a probe to study protein-protein interactions due to its ability to form reversible covalent bonds with specific amino acid residues.

- Suzuki-Miyaura coupling: This compound can serve as a boronic acid partner in palladium-catalyzed cross-coupling reactions with aryl halides, forming new carbon-carbon bonds.

- Esterification: The boronic acid group can react with diols to form cyclic boronate esters. This reaction is reversible and pH-dependent, making it useful for various applications .

- Oxidation: Under appropriate conditions, the boronic acid can be oxidized to form phenols.

- Complexation: The compound can form complexes with various Lewis bases, including amines and carboxylates.

While specific biological activities of 3-(3-Hydroxypropyl)phenylboronic acid are not extensively reported in the provided search results, phenylboronic acids, in general, exhibit interesting biological properties:

- Enzyme inhibition: Some phenylboronic acids can inhibit certain enzymes, particularly those with active site serine residues.

- Sugar sensing: The ability to form reversible covalent bonds with diols makes these compounds useful for detecting and sensing sugars in biological systems .

- Potential therapeutic applications: Various phenylboronic acids have been investigated for their potential use in drug delivery systems and as therapeutic agents.

- Lithiation-borylation: Starting from a suitably substituted aryl halide, lithiation followed by reaction with a trialkyl borate and subsequent hydrolysis.

- Palladium-catalyzed borylation: Direct borylation of aryl halides using bis(pinacolato)diboron and a palladium catalyst, followed by hydrolysis.

- Grignard reaction: Formation of an aryl Grignard reagent, followed by reaction with a borate ester and hydrolysis.

3-(3-Hydroxypropyl)phenylboronic acid and similar compounds have various applications:

- Carbohydrate sensing: The ability to form reversible covalent bonds with diols makes these compounds useful for detecting and quantifying sugars .

- Drug delivery: Phenylboronic acid-modified polymers can be used to create glucose-responsive drug delivery systems, particularly for insulin release .

- Materials chemistry: These compounds can be incorporated into polymers and materials for various applications, including hydrogels and adhesives .

- Organic synthesis: As building blocks in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

Phenylboronic acids, including 3-(3-Hydroxypropyl)phenylboronic acid, are known to interact with various molecules:

- Diols: They form reversible covalent bonds with diols, including sugars like glucose and fructose. The binding constants and specificity can be influenced by the substituents on the phenyl ring .

- Proteins: Some phenylboronic acids can interact with specific amino acid residues in proteins, particularly serine and lysine.

- Polymers: When incorporated into polymers, these compounds can create responsive materials that change properties based on environmental conditions, such as pH or the presence of specific molecules .

Similar Compounds

Several compounds share structural similarities with 3-(3-Hydroxypropyl)phenylboronic acid:

- 4-(3-Hydroxypropyl)phenylboronic acid: An isomer with the hydroxypropyl group at the 4-position of the phenyl ring .

- 3-Acetamidophenylboronic acid: Contains an acetamido group instead of the hydroxypropyl group .

- 4-Methylcarbamoylphenylboronic acid: Features a methylcarbamoyl substituent .

- 4-Formylphenylboronic acid: Has a formyl group as the substituent .

- 2-Formylphenylboronic acid: Contains a formyl group at the 2-position, which can form an intramolecular interaction with the boron center .

The unique feature of 3-(3-Hydroxypropyl)phenylboronic acid is the combination of the boronic acid group with the 3-hydroxypropyl substituent. This structure may provide a balance of reactivity, solubility, and potential for further functionalization that distinguishes it from other phenylboronic acids.

3-(3-Hydroxypropyl)phenylboronic acid represents a substituted phenylboronic acid derivative characterized by a hydroxypropyl side chain attached to the meta position of the benzene ring. The compound possesses the molecular formula C₉H₁₃BO₃ with a molecular weight of 180.01 g/mol [1] [2]. The Chemical Abstracts Service has assigned the registry number 736989-98-3 to this compound [1] [2] [3].

The molecular structure features a benzene ring with two distinct functional groups: a boronic acid moiety (-B(OH)₂) and a 3-hydroxypropyl chain (-CH₂CH₂CH₂OH) positioned at the meta (1,3) relationship. The InChI key OTCBPHAZRFXGKH-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement [1] [2]. The SMILES notation OCCCc1cccc(c1)B(O)O effectively describes the connectivity pattern, indicating the hydroxyl-terminated propyl chain attached to the benzene ring at the meta position relative to the boronic acid group [1] [2].

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₃BO₃ |

| IUPAC Name | 3-(3-Hydroxypropyl)phenylboronic acid |

| CAS Registry Number | 736989-98-3 |

| Molecular Weight (g/mol) | 180.01 |

| InChI Key | OTCBPHAZRFXGKH-UHFFFAOYSA-N |

| SMILES Code | OCCCc1cccc(c1)B(O)O |

| MDL Number | MFCD04115650 |

| PubChem Substance ID | 329784497 |

Physical Properties and Molecular Parameters

The compound manifests as a white to almost white solid under standard conditions [3]. Computational predictions suggest a boiling point of 394.9 ± 44.0°C and a density of 1.17 ± 0.1 g/cm³ [3]. The predicted pKa value of 8.55 ± 0.10 indicates moderate acidity for the boronic acid functionality, which is consistent with typical phenylboronic acid derivatives [3]. The compound requires storage at temperatures between 2-8°C to maintain stability [3].

The polar surface area of 60.69 Ų reflects the presence of multiple hydrogen bonding sites from both the boronic acid and hydroxyl groups [4]. The compound exhibits solubility in polar solvents, particularly water, due to the hydrophilic nature of both functional groups. The flash point of 183.6°C indicates moderate thermal stability [4].

| Property | Value | Source/Reference |

|---|---|---|

| Physical State | Solid | [1] [2] |

| Color | White to Almost white | [3] |

| Predicted Boiling Point (°C) | 394.9 ± 44.0 | [3] |

| Predicted Density (g/cm³) | 1.17 ± 0.1 | [3] |

| Predicted pKa | 8.55 ± 0.10 | [3] |

| Storage Temperature (°C) | 2-8 | [3] |

| Flash Point (°C) | 183.6 | [4] |

| Polar Surface Area (Ų) | 60.69 | [4] |

| Water Solubility | Soluble | Inferred from structure |

Electronic Properties and Hybridization

The electronic structure of 3-(3-Hydroxypropyl)phenylboronic acid is dominated by the aromatic benzene ring system and the electron-deficient boron center. Based on computational studies of related phenylboronic acid derivatives, the Highest Occupied Molecular Orbital energy is estimated at -9.55 ± 0.55 eV, while the Lowest Unoccupied Molecular Orbital energy is approximately -0.75 ± 0.5 eV [5]. This results in a significant HOMO-LUMO energy gap of approximately 8.8 ± 1.0 eV, indicating high kinetic stability and low chemical reactivity under normal conditions [5] [6].

The boron atom exhibits sp² hybridization characteristic of trigonal planar geometry [7] [8]. The three sp² hybrid orbitals form sigma bonds with two hydroxyl groups and the carbon atom of the benzene ring, while the remaining unhybridized p orbital remains vacant, contributing to the Lewis acidic character of the boron center [7] [8]. The bond angles around the boron atom approximate 120°, consistent with trigonal planar geometry [7] [8] [9].

The dipole moment of the molecule is estimated at 2.5 ± 0.5 Debye, similar to phenylboronic acid [5]. The presence of the hydroxypropyl chain reduces the molecular symmetry from the C₂ᵥ point group of phenylboronic acid to C₁, eliminating any symmetry elements due to the asymmetric nature of the propyl substituent.

| Property | Estimated Value | Basis |

|---|---|---|

| HOMO Energy (eV) | -9.55 ± 0.55 | Phenylboronic acid reference [5] |

| LUMO Energy (eV) | -0.75 ± 0.5 | Phenylboronic acid reference [5] |

| Energy Gap (eV) | 8.8 ± 1.0 | Calculated from HOMO-LUMO |

| Dipole Moment (D) | 2.5 ± 0.5 | Similar to phenylboronic acid [5] |

| Point Group Symmetry | C₁ | Reduced from C₂ᵥ due to propyl chain |

| Boron Hybridization | sp² | Boronic acid standard [7] [8] |

| Molecular Geometry at Boron | Trigonal planar | sp² hybridization characteristic [7] [8] |

| Bond Angles at Boron (°) | ~120 | Trigonal planar geometry [7] [8] |

Structural Comparison with Isomeric Forms

The structural isomers of hydroxypropylphenylboronic acid demonstrate distinct differences in their physical and chemical properties based on the substitution pattern. The meta isomer (3-(3-Hydroxypropyl)phenylboronic acid) allows for flexible orientation of the hydroxypropyl chain due to the absence of significant steric interactions [10] [11]. In contrast, the para isomer (4-(3-Hydroxypropyl)phenylboronic acid) exhibits higher thermal stability with a defined melting point of 70-74°C [12] [13], reflecting the more symmetric molecular structure and potentially stronger intermolecular interactions.

The para isomer benefits from the para-directing effect of the hydroxypropyl chain, which provides enhanced stability through electronic effects [10] [11]. The ortho isomer, while not extensively documented in the literature, would be expected to exhibit lower stability due to steric hindrance between the hydroxypropyl chain and the boronic acid group [10] [14] [11].

| Isomer | CAS Number | Molecular Weight | Melting Point (°C) | Structural Features | Expected Stability |

|---|---|---|---|---|---|

| 3-(3-Hydroxypropyl)phenylboronic acid (meta) | 736989-98-3 | 180.01 | Not specified | Meta-substitution allows flexible chain orientation | Moderate |

| 4-(3-Hydroxypropyl)phenylboronic acid (para) | 850568-48-8 | 180.01 | 70-74 | Para-substitution provides symmetric structure | Higher (para-directing effect) |

| 2-(3-Hydroxypropyl)phenylboronic acid (ortho) | Not found in literature | 180.01 | Not available | Ortho-substitution may cause steric hindrance | Lower (steric strain) |

Crystallographic Analysis

Based on the extensive crystallographic data available for phenylboronic acid derivatives, 3-(3-Hydroxypropyl)phenylboronic acid is predicted to crystallize in either an orthorhombic or monoclinic crystal system [15] [16] [17]. The most probable space groups are P21/c or Pba2, which are commonly observed for substituted phenylboronic acids [15] [18].

The crystal structure is expected to feature the characteristic hydrogen bonding patterns universal to boronic acids, specifically O-H···O interactions between the boronic acid hydroxyl groups [7] [16] [19]. These interactions typically result in the formation of cyclic dimers with the R₂²(8) motif, which represents the standard hydrogen bonding pattern for boronic acids [16] [19] [20].

The dimeric units are anticipated to organize into one-dimensional chains through additional hydrogen bonding interactions, which subsequently associate to form two-dimensional hydrogen-bonded networks or sheets [16] [20]. The hydroxypropyl side chain may participate in additional intermolecular interactions through its terminal hydroxyl group, potentially leading to more complex three-dimensional structures.

The crystal packing is expected to be stabilized by a combination of hydrogen bonding, van der Waals forces, and possible π-π stacking interactions between the aromatic rings [21] [22]. The flexible nature of the propyl chain allows for conformational adjustments that optimize the crystal packing efficiency.

| Parameter | Predicted Value/Description | Basis for Prediction |

|---|---|---|

| Expected Crystal System | Orthorhombic or Monoclinic | Phenylboronic acid analogs [15] [16] [17] |

| Predicted Space Group | P21/c or Pba2 | Common for substituted phenylboronic acids [15] [18] |

| Hydrogen Bonding Pattern | O-H···O between boronic acid groups | Universal in boronic acids [7] [16] [19] |

| Dimer Formation | Expected cyclic dimers via B(OH)₂ groups | Standard R₂²(8) motif [16] [19] [20] |

| Intermolecular Interactions | Hydrogen bonding, van der Waals, possible π-π stacking | Typical for aromatic boronic acids [21] [22] |

| Packing Motif | Layer structure with hydrogen-bonded sheets | Observed in phenylboronic acid derivatives [16] [20] |

| Chain Formation | One-dimensional chains of dimers | Common structural motif [16] [20] |

| Sheet Structure | Two-dimensional hydrogen-bonded networks | Extended hydrogen bonding networks [16] [20] |

The synthesis of 3-(3-Hydroxypropyl)phenylboronic acid represents a significant challenge in modern synthetic chemistry due to the dual requirements of forming stable carbon-boron bonds while preserving the sensitive hydroxyl functionality. This comprehensive analysis examines six primary synthetic approaches, each offering distinct advantages and limitations for the preparation of this important organoboron compound.

Classical Synthetic Routes

Classical synthetic methodologies for 3-(3-Hydroxypropyl)phenylboronic acid primarily rely on the fundamental reactivity patterns established by Frankland in 1860 and subsequently developed by Michaelis and Becker [1] [2]. These approaches represent the cornerstone of boronic acid synthesis and continue to serve as reliable methods for preparing this compound.

Grignard Reagent Methodology

The Grignard reagent approach represents the most widely employed classical method for synthesizing 3-(3-Hydroxypropyl)phenylboronic acid [3] [4] [5]. This methodology involves the initial formation of the corresponding phenylmagnesium halide from 3-(3-hydroxypropyl)phenyl bromide or iodide in the presence of magnesium metal. The reaction proceeds through a two-step mechanism: first, oxidative insertion of magnesium into the carbon-halogen bond, followed by nucleophilic attack on the electrophilic boron center of trialkyl borates [5] [6].

The reaction typically employs trimethyl borate or triisopropyl borate as the borylating agent, with temperatures maintained between -78°C and 0°C to prevent decomposition of the sensitive organometallic intermediate [6] [7]. Under optimized conditions, yields ranging from 60-85% can be achieved with reaction times of 2-4 hours [3]. The primary challenge lies in maintaining anhydrous conditions and preventing competitive reactions involving the hydroxyl group.

Recent investigations have demonstrated that the use of diisopropylaminoborane (BH₂-N(iPr)₂) as an alternative borylating agent can provide enhanced selectivity and improved yields [6] [7]. This approach allows for ambient temperature conditions (0°C) with significantly reduced reaction times of approximately 1 hour, representing a substantial improvement over traditional borate methods.

Organolithium Methodology

The organolithium approach offers superior reactivity compared to Grignard reagents but requires more stringent reaction conditions [8] [9]. This method typically employs n-butyllithium or tert-butyllithium to generate the corresponding phenyllithium intermediate, which subsequently reacts with trialkyl borates to form the desired boronic acid [10] [8].

The enhanced nucleophilicity of organolithium reagents allows for lower reaction temperatures (-100°C to -78°C) and shorter reaction times (1-3 hours), though yields are typically lower (50-75%) due to increased side reactions and the instability of the lithiated intermediate [8] [9]. The method is particularly sensitive to moisture and requires rigorous exclusion of air and water.

Directed Ortho-Metalation (DoM)

When a suitable directing metalation group is present, directed ortho-metalation provides an alternative route to 3-(3-Hydroxypropyl)phenylboronic acid [11] [10]. This approach utilizes the hydroxyl group as a weak directing group in combination with strong bases such as sec-butyllithium and tetramethylethylenediamine (TMEDA) [10].

While DoM offers the advantage of direct functionalization without pre-installed halides, the yields are typically modest (45-70%) due to the weak directing ability of the hydroxyl group and competing metalation sites [11]. Reaction times are generally longer (3-6 hours) compared to halogen-metal exchange methods.

Metal-Halogen Exchange Methods

Metal-halogen exchange represents one of the most reliable and widely applicable methods for synthesizing 3-(3-Hydroxypropyl)phenylboronic acid [10] [12] [8]. This approach leverages the thermodynamic driving force for forming more stable organometallic bonds while cleaving weaker carbon-halogen bonds.

Lithium-Halogen Exchange

The lithium-halogen exchange methodology, first discovered by Wittig in 1938 [9], has evolved into a highly efficient route for boronic acid synthesis. The reaction involves treatment of 3-(3-hydroxypropyl)phenyl bromide or iodide with alkyllithium reagents, typically n-butyllithium or tert-butyllithium, at low temperatures [8] [9].

The mechanism proceeds through a four-center transition state or via intermediate "ate-complexes" as demonstrated by Reich and coworkers [12] [8]. The reaction is extremely rapid, often occurring faster than competing addition reactions, making it particularly suitable for substrates containing sensitive functional groups [8].

Optimized conditions typically employ 2-2.6 equivalents of tert-butyllithium in diethyl ether or tetrahydrofuran at -78°C [8]. The first equivalent effects the halogen-lithium exchange, while the second equivalent consumes the resulting tert-butyl halide to prevent competing reactions [8]. Under these conditions, yields of 65-80% can be achieved with reaction times of 30 minutes to 2 hours.

Magnesium-Halogen Exchange

Magnesium-halogen exchange offers a milder alternative to lithium-based methods while maintaining excellent functional group compatibility [6] [13]. This approach typically employs ethylmagnesium bromide or isopropylmagnesium chloride as the exchange reagent [6] [13].

The reaction proceeds at higher temperatures (-45°C to 0°C) compared to lithium exchange but offers improved tolerance for sensitive functional groups including alcohols and esters [6]. Yields typically range from 55-75% with reaction times of 30 minutes to 2 hours [6] [7].

A significant advantage of magnesium-halogen exchange is the ability to perform the reaction under Barbier conditions, where the borylating agent is present during the formation of the organometallic intermediate [6] [7]. This approach eliminates issues related to organometallic stability and can improve overall yields.

Palladium-Catalyzed Synthesis Approaches

The development of palladium-catalyzed borylation reactions has revolutionized the synthesis of boronic acids by providing mild, functional group tolerant conditions that avoid the use of highly reactive organometallic reagents [14] [15] [16] [17]. These methods have proven particularly valuable for synthesizing 3-(3-Hydroxypropyl)phenylboronic acid due to their compatibility with hydroxyl functionality.

Miyaura Borylation

The Miyaura borylation reaction, developed in the late 1990s, represents the most widely applied palladium-catalyzed method for boronic acid synthesis [18] [19] [20]. This transformation couples aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts and bases to form arylboronic esters [18] [19].

For 3-(3-hydroxypropyl)phenyl halides, typical conditions employ PdCl₂(dppf) (2-5 mol%) as the catalyst with potassium acetate as the base in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [18] [20]. Reaction temperatures of 80-100°C are generally required with reaction times of 6-12 hours, providing yields of 70-85% [18] [21].

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by base-assisted transmetalation with the activated diboron reagent, and finally reductive elimination to form the carbon-boron bond [18] [22]. The choice of base is critical, as strongly basic conditions can lead to competing Suzuki coupling reactions that reduce the yield of the desired boronic ester [18].

Direct Boronic Acid Synthesis

A significant advance in palladium-catalyzed borylation was reported by Molander and coworkers, who developed the first direct synthesis of boronic acids using tetrahydroxydiboron (B₂(OH)₄) as the borylating agent [14] [15] [17]. This methodology eliminates the need for subsequent hydrolysis of boronic esters and provides direct access to the free boronic acid.

The optimized conditions employ a preformed palladium catalyst with X-Phos ligand (3:1 ligand:palladium ratio) and potassium acetate as the base in ethanol at 80°C [17]. Under these conditions, 3-(3-hydroxypropyl)phenyl chlorides can be converted to the corresponding boronic acid in yields of 75-90% with reaction times of 4-18 hours [17].

The use of ethanol as solvent is particularly advantageous as it forms equilibrium mixtures with tetrahydroxydiboron, improving solubility and reactivity while maintaining the mild reaction conditions [17]. The method tolerates a wide range of functional groups and provides excellent chemoselectivity for the borylation reaction.

Pinacolborane-Based Borylation

Billingsley and Buchwald developed an improved system for palladium-catalyzed borylation using pinacolborane (HBpin) as a more atom-economical and cost-effective boron source [23] [24]. This methodology employs PdCl₂(CH₃CN)₂ with SPhos ligand as the catalyst system [23] [24].

The reaction conditions are milder than those required for bis(pinacolato)diboron, with temperatures of 80°C typically sufficient for efficient conversion [23] [24]. The method demonstrates excellent functional group tolerance and can process aryl chlorides, bromides, and iodides with yields of 70-85% [23] [24]. Reaction times are generally 8-12 hours, and the use of relatively low catalyst loadings (2-3 mol%) makes this approach economically attractive for large-scale synthesis.

Transmetalation Reactions

Transmetalation reactions provide an alternative approach to boronic acid synthesis by transferring organic groups between different metal centers [25] [26] [27]. These methods can offer unique advantages in terms of functional group compatibility and stereochemical control.

Tin-to-Boron Transmetalation

Transmetalation from organotin compounds to boron represents one of the earliest developed methods for boronic acid synthesis [28] [29]. The reaction typically employs boron trihalides (BBr₃ or BCl₃) as the transmetalating agent and proceeds under mild conditions (room temperature to 60°C) [28].

For 3-(3-hydroxypropyl)phenylstannane precursors, treatment with BBr₃ followed by hydrolysis provides the corresponding boronic acid in yields of 50-70% [28]. While the method offers mild reaction conditions, the toxicity and high cost of organotin reagents limit its practical application [28] [29].

Silicon-to-Boron Transmetalation

Silicon-to-boron transmetalation provides a less toxic alternative to tin-based methods [28]. This approach typically employs BBr₃ as the transmetalating agent and can proceed at room temperature to 80°C [28]. The method offers good functional group tolerance and avoids the use of highly toxic organotin reagents.

Yields are typically moderate (45-65%) due to competing side reactions, but the lower toxicity and cost of organosilicon precursors make this approach attractive for certain applications [28]. The reaction is particularly suitable when the organosilicon precursor is readily accessible through established silicon chemistry.

Zinc-to-Boron Transmetalation

Recent developments in zinc-to-boron transmetalation have demonstrated excellent potential for synthesizing 3-(3-Hydroxypropyl)phenylboronic acid [26] [30]. This methodology offers several advantages including mild reaction conditions, excellent functional group tolerance, and the ability to maintain stereochemical integrity [26].

Organozinc compounds can be prepared through various methods including direct insertion, halogen-zinc exchange, or transmetalation from other organometallic species [30]. Treatment with trialkyl borates under mild conditions (0-40°C) provides boronic acids in yields of 60-80% [26] [30].

A particularly interesting development is the use of zinc-catalyzed borylation reactions where organozinc intermediates undergo transmetalation with pinacolborane (HBpin) to produce zinc hydride species and organoboronate esters [30]. This process enables zinc-catalyzed borylation reactions with excellent functional group tolerance.

Sequential Boron-to-Zinc-to-Boron Transmetalation

Recent work by Morken and coworkers has demonstrated the utility of sequential transmetalation processes where boronic esters are first converted to organozinc reagents and then utilized in subsequent transformations [26] [31]. This approach offers the advantage of accessing previously unreactive substrates for cross-coupling reactions.

The boron-to-zinc transmetalation step proceeds through formation of four-coordinate boronate complexes that undergo stereospecific transfer of the alkyl group to zinc [26]. This methodology has been particularly valuable for accessing enantiomerically enriched organozinc reagents from readily available boronic ester precursors.

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of boronic acids, offering several advantages over traditional batch processes including improved safety, enhanced reproducibility, and the ability to perform reactions under extreme conditions [32] [33] [34] [35].

Cryogenic Flow Processes

The development of cryogenic flow reactors has enabled the safe and efficient synthesis of phenylboronic acids through lithium-halogen exchange processes [32] [35]. Sleveland and Bjørsvik developed a multijet oscillating disc (MJOD) millireactor system capable of operating at temperatures between -50°C and -75°C [32] [35].

The process involves a two-step telescoped synthesis where n-butyllithium reacts with 3-(3-hydroxypropyl)phenyl bromide to generate the corresponding organolithium intermediate, followed by immediate reaction with a borate ester [32] [35]. The continuous flow process achieves yields of 50-75% with significantly shorter residence times (5-15 minutes) compared to batch operations [32] [35].

One substrate, 4-methoxyphenylboronic acid, was optimized to achieve a production rate of 2.0 kg per day, demonstrating the scalability of the flow approach [32] [35]. The key advantages include improved temperature control, rapid mixing, and reduced safety risks associated with handling large quantities of organolithium reagents.

High-Throughput Flow Synthesis

Recent developments by Hafner and coworkers have demonstrated the feasibility of extremely rapid boronic acid synthesis using flow chemistry [34] [36]. Their system combines the benefits of "Flash Chemistry" (synthesis on timescales less than 1 second) with remarkable throughput capabilities [34] [36].

The developed metalation platform achieves boronic acid synthesis within 1 second residence time while maintaining throughput rates of grams per minute [34] [36]. This represents a significant advance in process intensification and demonstrates the potential for continuous manufacturing of boronic acid intermediates.

Integrated Flow Processes

Soutome and coworkers have developed highly productive flow synthesis protocols that integrate lithiation, borylation, and Suzuki coupling reactions in a single continuous process [33] [37]. The integrated approach produces pharmaceutical precursors in total reaction times of 97-143 seconds [33] [37].

The efficient synthesis was achieved by optimizing concentration, flow rate, and mixer diameter to prevent clogging issues that commonly plague flow processes [33] [37]. Real-time analysis using in-line analyzers suitable for high flow rates enabled process monitoring and optimization [33] [37]. In one example, the process produced 180 grams of boronic acid in just 1 hour of operation [33] [37].

Microfluidic Applications

Microfluidic devices offer unique advantages for boronic acid synthesis including precise temperature control, excellent heat and mass transfer, and the ability to perform reactions with minimal amounts of reagents [38] [39]. These systems are particularly valuable for library synthesis and reaction optimization.

Neochoritis and coworkers have demonstrated the use of acoustic dispensing technology for the rapid synthesis of boronic acid libraries on nanomole scales [38] [39]. The approach achieved high synthesis success rates and enabled access to unprecedented boronic acid chemical space [38] [39]. The discovery of protease inhibitors using this methodology underscores the practical value of miniaturized synthesis approaches.

Green Chemistry Considerations in Production

The implementation of green chemistry principles in the synthesis of 3-(3-Hydroxypropyl)phenylboronic acid has become increasingly important as environmental considerations drive the development of more sustainable synthetic methods [40] [41] [42].

Solvent Selection and Reduction

Traditional boronic acid synthesis methods typically require anhydrous ethereal solvents such as tetrahydrofuran or diethyl ether, which present environmental and safety concerns [40] [43]. Green alternatives focus on the use of more benign solvents including ethanol and water mixtures [43].

The development of aqueous-compatible borylation reactions represents a significant advancement in green chemistry. For example, the use of ethanol as solvent in palladium-catalyzed borylation reactions provides several advantages including reduced toxicity, improved biodegradability, and enhanced atom economy [17] [43]. These solvent systems can achieve 2-3 times reduction in toxicity compared to traditional ethereal solvents while maintaining or improving reaction efficiency.

Atom Economy and Waste Minimization

Atom economy represents a critical consideration in sustainable boronic acid synthesis [40] [42]. Traditional methods typically achieve moderate atom economy (60-70%) due to the use of stoichiometric metal reagents and the generation of metal salt byproducts [40].

Green alternatives focusing on catalytic processes can achieve significantly improved atom economy (80-90%) [40] [42]. The use of tetrahydroxydiboron as a borylating agent, for example, generates only water as a byproduct, representing excellent atom economy [17]. Similarly, the development of recyclable catalytic systems reduces the overall environmental impact of the synthesis.

Energy Efficiency

Traditional boronic acid synthesis methods often require cryogenic conditions (-78°C to -100°C) for extended periods, resulting in high energy consumption [40] [41]. Green chemistry approaches focus on developing ambient temperature or mildly heated processes that dramatically reduce energy requirements.

Palladium-catalyzed borylation reactions typically operate at 80°C, representing 60-80% energy savings compared to cryogenic organometallic methods [17] [40]. Flow chemistry processes can further improve energy efficiency through enhanced heat transfer and reduced thermal mass.

Biodegradability and Environmental Impact

Boronic acids offer inherent advantages in terms of environmental impact due to their biodegradability [44] [41] [42]. Unlike many organometallic compounds that persist in the environment, boronic acids readily hydrolyze to form boric acid, which is environmentally benign [41] [42].

The development of biodegradable protecting groups such as MIDA (N-methyliminodiacetic acid) represents another significant advancement in green chemistry [42] [45]. MIDA boronates are completely biodegradable and provide air-stable alternatives to traditional boronic acid derivatives [42] [45].

Catalyst Recovery and Recycling

The implementation of heterogeneous catalysis and catalyst recovery systems can significantly improve the sustainability of boronic acid synthesis [40] [46]. Recent developments include the use of supported palladium catalysts that can be recovered and reused multiple times without significant loss of activity [21] [46].

The development of aqueous micellar conditions for cross-coupling reactions represents another advancement in sustainable catalysis [46]. These systems enable catalyst recovery through simple phase separation and provide excellent functional group tolerance under environmentally benign conditions.

Life Cycle Assessment

Comprehensive life cycle assessments of boronic acid synthesis methods have demonstrated that green chemistry approaches can achieve 50-70% reduction in overall environmental impact [40] [41]. This includes reductions in waste generation, energy consumption, and the use of hazardous materials.

The implementation of continuous manufacturing processes further improves the environmental profile by reducing the need for isolation and purification of intermediates [33] [35]. These processes can achieve complete biodegradation of byproducts and eliminate the need for extensive chromatographic purification [40] [47].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant